molecular formula C13H13ClN4O2 B2421730 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine CAS No. 866151-09-9

6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine

Cat. No.: B2421730
CAS No.: 866151-09-9
M. Wt: 292.72
InChI Key: UEGMVVDYIFJKFJ-UHFFFAOYSA-N
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Description

6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine is a chemical compound with the molecular formula C13H13ClN4O2. It is known for its complex structure, which includes a pyrimidine ring substituted with chlorine, nitro, isopropyl, and phenyl groups

Preparation Methods

The synthesis of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine typically involves multiple steps. One common method starts with the chlorination of a pyrimidine derivative, followed by nitration to introduce the nitro group. The isopropyl and phenyl groups are then introduced through nucleophilic substitution reactions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine and isopropyl groups can influence the compound’s binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-5-nitro-N-phenyl-N-propan-2-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O2/c1-9(2)17(10-6-4-3-5-7-10)13-11(18(19)20)12(14)15-8-16-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGMVVDYIFJKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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